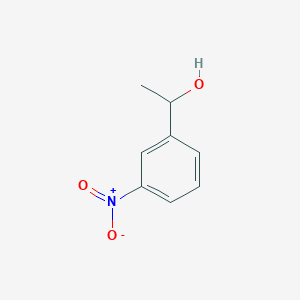

1-(3-Nitrophenyl)ethanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAVXDUWMFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304679 | |

| Record name | α-Methyl-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-78-2 | |

| Record name | α-Methyl-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5400-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Nitrophenyl)ethanol physical and chemical properties

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound is an aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a nitro group on the phenyl ring, makes it a versatile intermediate for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some properties may vary depending on whether the compound is a racemic mixture or a specific enantiomer ((R) or (S)).

General and Physical Properties

| Property | Value | Source |

| CAS Number | 5400-78-2 (racemic)[1][2][3][4][5][6][7] | N/A |

| 103966-65-0 ((S)-enantiomer)[8][9] | N/A | |

| 76116-24-0 ((R)-enantiomer)[10][11][12] | N/A | |

| Molecular Formula | C₈H₉NO₃[2][3][4][5][6][7] | N/A |

| Molecular Weight | 167.16 g/mol [2][3][4][6][7][9][10] | N/A |

| Appearance | Off-white to light yellow solid[3] | N/A |

| Melting Point | 60-66 °C[4][13] | 62.5 °C[3] |

| 84-85 °C ((S)-enantiomer)[8] | N/A | |

| Boiling Point | 281.3 °C at 760 mmHg[1][6] | 154-155 °C at 9 Torr[3] |

| Density | 1.2049 g/cm³ at 31 °C[3] | 1.263 g/cm³[6][8] |

| pKa | 13.89 ± 0.20 (Predicted)[3] | N/A |

| Flash Point | 124.2 °C[1][6] | N/A |

Spectral Data

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.37-1.50 (dd, 3H), 4.77-4.85 (m, 1H), 5.22 (d, 1H), 7.58-7.64 (dd, 1H), 7.78 (d, 1H), 8.69 (s, 1H) | [14] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 16.11, 74.97, 88.0, 121.53, 123.84, 129.95, 133.21, 135.00, 140.38, 148.83 | [14] |

| IR (KBr pellet, νmax/cm⁻¹) | 3445, 3310 (O-H stretch), 3055, 2819, 1536 (N-O stretch), 1441, 1327 | [14] |

Chemical Properties and Reactivity

Stability: this compound is stable under recommended storage temperatures and pressures.[13] It should be stored in a tightly-closed container in a cool, dry, well-ventilated area.[13]

Reactivity and Incompatible Materials: The compound should be kept away from strong oxidizing agents.[13] Hazardous decomposition products include carbon oxides and nitrogen oxides.[13]

Experimental Protocols

The most common synthetic route to this compound is the reduction of 3'-nitroacetophenone (B493259).[15] Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent due to its selectivity for the carbonyl group over the nitro group.[15]

Synthesis of this compound via Reduction of 3'-Nitroacetophenone

Materials:

-

3'-Nitroacetophenone (0.013 mol)[16]

-

Methanol (B129727) (30 cm³)[16]

-

Sodium borohydride (NaBH₄) (0.016 mol)[16]

-

Distilled water

-

Diethyl ether or Dichloromethane

Procedure:

-

Dissolve 0.013 mol of 3'-nitroacetophenone in 30 cm³ of methanol in a 250 cm³ flask equipped with a reflux condenser.[16] Heat the mixture gently until the 3'-nitroacetophenone is completely dissolved.[16]

-

Cool the solution in an external ice bath.[16]

-

Slowly add 0.016 mol of sodium borohydride to the cooled suspension in portions.[16][17]

-

Stir the mixture occasionally for 15 minutes.[16] Some protocols suggest stirring for 3 hours without cooling after the addition of NaBH₄.[17]

-

Add 20 cm³ of distilled water and boil the mixture under reflux for 30 minutes.[16]

-

After cooling, extract the reaction mixture twice with 30 cm³ of ether or dichloromethane.[16][17]

-

Wash the combined organic phases with water.[17]

-

Dry the organic layer over anhydrous sodium sulfate.[17]

-

Evaporate the solvent to yield the crude this compound.[15][17]

Purification: The crude product can be purified by recrystallization or column chromatography.[15]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3'-nitroacetophenone.

References

- 1. This compound | CAS#:5400-78-2 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. This compound , 97% , 5400-78-2 - CookeChem [cookechem.com]

- 4. 5400-78-2 this compound AKSci V6505 [aksci.com]

- 5. 1-(3-NITRO-PHENYL)-ETHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound - Opulent Pharma [opulentpharma.com]

- 8. (S)-1-(3-Nitrophenyl)ethanol | CAS#:103966-65-0 | Chemsrc [chemsrc.com]

- 9. (S)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]

- 12. (1R)-1-(3-nitrophenyl)ethanol 95.00% | CAS: 76116-24-0 | AChemBlock [achemblock.com]

- 13. aksci.com [aksci.com]

- 14. rsc.org [rsc.org]

- 15. demo.nlinvesteert.nl [demo.nlinvesteert.nl]

- 16. Solved Synthesis of this compound Reaction: OH ON | Chegg.com [chegg.com]

- 17. Synthesis routes of (R)-1-(3-nitrophenyl)ethanol [benchchem.com]

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol (CAS: 5400-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)ethanol is a valuable chemical intermediate widely utilized in organic synthesis. Its structure, featuring a secondary alcohol and a nitro-substituted aromatic ring, provides two reactive sites for further chemical modifications. This makes it a versatile building block in the production of a range of compounds, most notably in the pharmaceutical industry as a key precursor and impurity standard for the synthesis of Rivastigmine, a medication used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, established synthesis protocols, and its applications in drug development.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5400-78-2 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| Physical State | Solid | |

| Melting Point | 60-66 °C | |

| Purity | Typically ≥97% | |

| Storage | Sealed in a dry place at room temperature. |

Table 2: Spectroscopic Data (¹H-NMR)

| Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |

| Aromatic CH (C2-H) | 8.24 | s |

| Aromatic CH (C4-H) | 7.72 | d, J=7.7 |

| Aromatic CH (C5-H) | 7.51 | t, J=7.9 |

| Aromatic CH (C6-H) | 8.12 | d, J=8.2 |

| Methine CH (-CH(OH)-) | 5.06 | q, J=6.5 |

| Methyl CH₃ (-CH₃) | 1.55 | d, J=6.5 |

| Hydroxyl OH (-OH) | 2.05 | br s |

Note: Data corresponds to spectra taken in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 3: Spectroscopic Data (¹³C-NMR)

| Assignment | Chemical Shift (δ ppm) |

| C-NO₂ | 148.4 |

| -C(OH)- | 69.7 |

| Aromatic C | 119.2, 121.9, 129.5, 148.2 |

| -CH₃ | 25.4 |

Note: Data corresponds to spectra taken in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chemoselective reduction of the ketone functionality of 3-nitroacetophenone using a mild reducing agent such as sodium borohydride (B1222165). This method is favored as it selectively reduces the carbonyl group without affecting the nitro group.[5][6]

Experimental Protocol: Reduction of 3-Nitroacetophenone

Materials:

-

3-nitroacetophenone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 3-nitroacetophenone (e.g., 160 mmol) in methanol (e.g., 270 ml).

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add sodium borohydride (e.g., 160 mmol) in portions to the cooled suspension.

-

After the addition is complete, continue stirring the reaction mixture for approximately 3 hours, allowing it to gradually warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane (e.g., 300 ml).

-

Wash the organic layer three times with water (e.g., 3 x 200 ml) in a separatory funnel.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as the product.

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[7] Its utility stems from the presence of two key functional groups: the hydroxyl group, which can be a nucleophile or be converted into a good leaving group, and the nitro group, which can be reduced to an amine, a key functional group in many pharmaceuticals.

Key Intermediate in the Synthesis of Rivastigmine

A significant application of this compound is in the multi-step synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia.[1] The synthesis involves the transformation of the nitro and hydroxyl groups of the starting material into the carbamate (B1207046) and dimethylamino functionalities of the final drug molecule.

Potential for Novel Drug Discovery

While direct biological activity of this compound is not extensively documented, its structural analogs have shown promise in targeted therapies. For instance, derivatives of the isomeric (2-nitrophenyl)methanol have been identified as inhibitors of PqsD, a key enzyme in the quorum sensing pathway of Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance.[8][9] This suggests that the nitrophenyl ethanol (B145695) scaffold could be a valuable starting point for the design of novel anti-infective agents. The exploration of derivatives of this compound could lead to the discovery of new therapeutic agents with unique mechanisms of action.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-nitroacetophenone.

Role as a Building Block for Rivastigmine

This diagram illustrates the logical relationship of this compound as a key building block in the synthetic pathway towards the drug Rivastigmine.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its straightforward synthesis and versatile reactivity make it an important building block for more complex molecules, particularly in the development of therapeutics such as Rivastigmine. Further research into the biological activities of its derivatives may open up new avenues for drug discovery. This guide provides a solid foundation of technical information for researchers and developers working with this compound.

References

- 1. This compound | CAS No- 5400-78-2 [chemicea.com]

- 2. scbt.com [scbt.com]

- 3. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]

- 4. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. patents.justia.com [patents.justia.com]

- 7. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 8. From in vitro to in cellulo: structure-activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide: (S)-1-(3-nitrophenyl)ethanol (CAS: 103966-65-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its stereospecific configuration and the presence of a nitro functional group make it a versatile intermediate for the production of a wide range of pharmaceuticals and agrochemicals.[1][2] The nitro group can be readily transformed into other functional groups, such as an amino group, providing a handle for further molecular elaboration, while the chiral hydroxyl group is crucial for establishing the stereochemistry of the target molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (S)-1-(3-nitrophenyl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-(3-nitrophenyl)ethanol is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 103966-65-0 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | Solid | - |

| Melting Point | 84-85 °C | [4] |

| Boiling Point | 281 °C at 760 mmHg | [4] |

| Density | 1.263 g/cm³ | [5] |

| Specific Optical Rotation ([α]D) | -25.8° (c = 1.00 in CHCl₃) for the (S)-enantiomer of the closely related 1-(3-bromophenyl)ethan-1-ol | [6] |

| Solubility | Soluble in methanol, ethanol (B145695), and other organic solvents. | [2] |

Spectral Data

The structural characterization of (S)-1-(3-nitrophenyl)ethanol is supported by various spectroscopic techniques.

-

¹H NMR (CDCl₃, 600 MHz): δ 8.25 (s, 1H), 8.12 (ddd, J=8.4, 1.2, 1.2 Hz, 1H), 7.72 (d, J=7.2 Hz, 1H), 7.52 (dd, J=8.1, 8.1 Hz, 1H), 5.02 (q, J=6.6 Hz, 1H), 2.07 (s, 1H, OH), 1.54 (d, J=6.6 Hz, 3H).[7]

-

¹³C NMR (CDCl₃, 125 MHz): δ 148.45, 140.35, 132.15, 130.14, 123.77, 121.14, 80.71, 69.84.[8]

-

Infrared (IR) (KBr pellet, νmax/cm⁻¹): 3357 (O-H stretch), 2974 (C-H stretch), 1545, 1368 (NO₂ stretch).[8][9]

-

Mass Spectrometry (MS): GC-MS data is available for this compound, confirming its molecular weight.[10]

Synthesis of (S)-1-(3-nitrophenyl)ethanol

The primary route for the synthesis of enantiomerically pure (S)-1-(3-nitrophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This transformation can be achieved through both chemocatalytic and biocatalytic methods, which offer high enantioselectivity.

Asymmetric Catalytic Reduction

Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands, have proven effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[11] Chiral diphosphine ligands, such as BINAP, in conjunction with a chiral diamine like DPEN, create a chiral environment around the metal center, directing the hydride attack to one face of the carbonyl group.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

A general protocol for the asymmetric hydrogenation of ketones using a Ru(II)-diphosphine-diamine catalyst is as follows:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with the RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst (0.001 mol% relative to the substrate).

-

Anhydrous, degassed isopropanol (B130326) is added to dissolve the catalyst.

-

3'-Nitroacetophenone (1 equivalent) is added to the catalyst solution.

-

A solution of potassium tert-butoxide (t-BuOK) in isopropanol (e.g., 1 M solution, 2.5 mol%) is added.

-

The Schlenk flask is sealed, removed from the glovebox, and connected to a Parr hydrogenation apparatus.

-

The system is purged with hydrogen gas three times.

-

The vessel is pressurized to the desired hydrogen pressure (e.g., 8 atm).

-

The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for a specified time (e.g., 4 hours).

-

After the reaction is complete, the hydrogen gas is carefully vented.

-

The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the yield and enantiomeric excess.

-

For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[12]

Caption: Asymmetric Hydrogenation Workflow

Biocatalytic Reduction

Biocatalysis, utilizing whole microbial cells or isolated enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of (S)-1-(3-nitrophenyl)ethanol.[4] These enzymes employ cofactors like NADH or NADPH to deliver a hydride to the re-face of the carbonyl group of 3'-nitroacetophenone, a principle often explained by Prelog's rule, leading to the desired (S)-enantiomer.[13]

Experimental Protocol: Biocatalytic Reduction (General Procedure)

A representative protocol for the biocatalytic reduction of a ketone using a ketoreductase is as follows:

-

A reaction mixture is prepared containing a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6), the ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

3'-Nitroacetophenone is added to the mixture. An organic co-solvent such as DMSO may be used to improve substrate solubility.

-

The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation.

-

The reaction progress is monitored by HPLC or GC.

-

Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography.[13]

Caption: Biocatalytic Reduction Workflow

Applications in Drug Development

(S)-1-(3-nitrophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to introduce a specific stereocenter and the versatility of the nitro group for further chemical transformations. While specific examples of its direct use in blockbuster drugs are not prominently featured in the reviewed literature, its structural motif is present in various biologically active molecules. The amino group, obtained after the reduction of the nitro group, can be a crucial pharmacophore or a synthetic handle for building more complex molecular architectures.

The general synthetic utility can be illustrated by the following logical pathway:

Caption: Synthetic Utility in Drug Development

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or the engagement in signaling pathways of (S)-1-(3-nitrophenyl)ethanol itself. Research on related nitrophenyl compounds suggests potential for various biological activities, but direct studies on this specific enantiomer are scarce. Further investigation is required to elucidate its pharmacological profile.

Safety and Handling

(S)-1-(3-nitrophenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

(S)-1-(3-nitrophenyl)ethanol is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The well-established methods for its enantioselective synthesis, coupled with the synthetic flexibility of its functional groups, make it an important intermediate for researchers and drug development professionals. Further studies are warranted to explore its own potential biological activities and to expand its application in the synthesis of novel therapeutic agents.

References

- 1. activistquiz.amnesty.or.th [activistquiz.amnesty.or.th]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. (S)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. 5400-78-2 | 1-(3-Nitrophenyl)ethanol | Aryls | Ambeed.com [ambeed.com]

- 8. rsc.org [rsc.org]

- 9. Solved Which product does this IR spectrum show and | Chegg.com [chegg.com]

- 10. spectrabase.com [spectrabase.com]

- 11. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Nitrophenyl)ethanol molecular weight and formula

This guide provides an in-depth overview of the fundamental physicochemical properties of 1-(3-Nitrophenyl)ethanol, a compound of interest for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C8H9NO3 | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][3][4][5] |

| Exact Mass | 167.058243 u | [4][6] |

Chemical Structure

The structural formula of this compound is a key determinant of its chemical reactivity and biological interactions. The molecule consists of an ethanol (B145695) backbone substituted with a nitrophenyl group at the first position.

Caption: Chemical structure of this compound.

This document is intended for informational purposes for a technical audience and does not constitute experimental or safety guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. aksci.com [aksci.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound - Opulent Pharma [opulentpharma.com]

- 4. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 6. This compound | CAS#:5400-78-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol

This guide provides a comprehensive overview of 1-(3-Nitrophenyl)ethanol, a significant chiral building block in organic synthesis and pharmaceutical research. The document details its chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

This compound is a chiral alcohol. The nomenclature varies depending on the stereochemistry at the chiral center.

-

Racemic Mixture: this compound

The chemical structure consists of an ethanol (B145695) backbone substituted with a 3-nitrophenyl group at the first position.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that properties such as melting point can vary between the pure enantiomers and the racemic mixture.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2][5][6] |

| Molecular Weight | 167.16 g/mol | [1][7][8] |

| Physical State | Solid | [7] |

| Melting Point | 60-66 °C (racemate) | [7] |

| 84-85 °C ((S)-enantiomer) | [4] | |

| Boiling Point | 281 °C at 760 mmHg | [4] |

| Density | ~1.205 g/cm³ | [6] |

| CAS Number | 5400-78-2 (racemate) | [9][10] |

| 76116-24-0 ((R)-enantiomer) | [1][11] | |

| 103966-65-0 ((S)-enantiomer) | [3][4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of a corresponding ketone or carboxylic acid. The choice of reducing agent and reaction conditions determines the stereoselectivity of the product.

A common method for synthesizing this compound involves the reduction of 3-nitroacetophenone using a hydride-based reducing agent like sodium borohydride (B1222165) (NaBH₄).[8][12]

Methodology:

-

Dissolve 0.013 mol of 3-nitroacetophenone in 30 cm³ of methanol (B129727) within a 250 cm³ flask equipped with a reflux condenser.[12]

-

Heat the mixture on a heating bath until the 3-nitroacetophenone is completely dissolved.[12]

-

Cool the resulting solution in an external ice bath.

-

Slowly add 0.016 mol of sodium borohydride to the cooled solution.[12]

-

Stir the mixture occasionally for a period of 15 minutes.

-

Add 20 cm³ of distilled water and boil the mixture under reflux for 30 minutes.[12]

-

After cooling, extract the product from the reaction mixture twice using 30 cm³ of diethyl ether for each extraction.[12]

-

The combined ether layers are then dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the final product.

An alternative synthesis route starts from 3-nitrophenylacetic acid, using a borane-methyl sulfide (B99878) complex as the reducing agent.[5]

Methodology:

-

Add 40 g of 3-nitrophenylacetic acid to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of tetrahydrofuran (B95107) (THF).[5]

-

Stir the mixture at 25°C for 3 hours.[5]

-

Acidify the solution using HCl in methanol.[5]

-

Evaporate the solvent.

-

Partition the resulting product between diethyl ether (Et₂O) and an aqueous sodium carbonate solution.[5]

-

Separate the Et₂O layer and dry it over sodium sulfate.[5]

-

Evaporation of the diethyl ether affords the final product as an oil.[5]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of 3-nitroacetophenone.

Applications in Research and Drug Development

This compound, particularly its enantiomerically pure forms, is a valuable intermediate in the synthesis of complex, optically active molecules.[8]

-

Chiral Building Block: It serves as a fundamental chiral precursor for constructing more elaborate chiral ligands and pharmaceutical agents.[8] The presence of both a hydroxyl group and a nitro group on a chiral scaffold allows for diverse chemical modifications.

-

Asymmetric Catalysis: The compound is a frequent target product in studies of asymmetric catalysis.[8] The enantioselective reduction of its precursor, 3-nitroacetophenone, is a benchmark reaction for evaluating the efficiency of new chiral catalysts, such as Ruthenium-BINAP complexes.[8]

-

Pharmaceutical Synthesis: Chiral alcohols are crucial components in many active pharmaceutical ingredients (APIs). (1R)-1-(3-Nitrophenyl)ethanol is noted as a prochiral alcohol that can be used in the synthesis of certain antibiotics.[11]

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

General Handling: Use in a well-ventilated area and avoid dust generation.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Stability: The compound is stable under recommended storage temperatures and pressures.[7] It should be stored in a tightly-closed container in a cool, dry place.[7]

-

Hazard Statements: It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[9]

Conclusion

This compound is a versatile chemical compound with significant utility in synthetic organic chemistry. Its importance lies in its chiral nature, making it a key starting material for the enantioselective synthesis of complex molecules relevant to the pharmaceutical industry. The well-established protocols for its synthesis and its potential for further chemical transformation ensure its continued relevance in both academic and industrial research.

References

- 1. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-1-(3-nitrophenyl)ethanol 95.00% | CAS: 76116-24-0 | AChemBlock [achemblock.com]

- 3. (S)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(3-Nitrophenyl)ethanol | 103966-65-0 [sigmaaldrich.com]

- 5. Synthesis routes of (R)-1-(3-nitrophenyl)ethanol [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. aksci.com [aksci.com]

- 8. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 9. This compound | 5400-78-2 [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]

- 12. Solved Synthesis of this compound Reaction: OH ON | Chegg.com [chegg.com]

An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanol: Structure, Stereoisomers, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)ethanol, a chiral alcohol with significant applications in organic synthesis and as a key intermediate in the preparation of pharmacologically active compounds. The document details its chemical structure, stereoisomeric forms, and methods for its synthesis and chiral resolution.

Chemical Structure and Properties

This compound is a secondary alcohol characterized by a phenyl ring substituted with a nitro group at the meta-position and an ethanol (B145695) group at the first position. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (R)-1-(3-nitrophenyl)ethanol and (S)-1-(3-nitrophenyl)ethanol.

The molecular formula for this compound is C₈H₉NO₃, and its molecular weight is 167.16 g/mol .[1][2] The structure of the two enantiomers is depicted below:

Figure 1: Chemical structures of (R)- and (S)-1-(3-nitrophenyl)ethanol.

Diagram to be inserted here, showing the 2D structures of both enantiomers with clear stereochemical assignment.

A summary of the physicochemical properties of the racemic mixture and its individual stereoisomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (R)-1-(3-Nitrophenyl)ethanol | (S)-1-(3-Nitrophenyl)ethanol |

| CAS Number | 5400-78-2[3] | 76116-24-0[4] | 103966-65-0[1] |

| Molecular Formula | C₈H₉NO₃[5] | C₈H₉NO₃[4] | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [5] | 167.16 g/mol [4] | 167.16 g/mol [1] |

| Melting Point | Not available | Not available | 84-85 °C |

| Boiling Point | Not available | Not available | 281 °C at 760 mmHg |

| Specific Rotation ([α]D) | 0° | +28.55° (c=0.50, CH₂Cl₂) for a structurally similar compound, (R)-1-(4-cyclohexylphenyl)ethanol[6] | Not available |

Synthesis and Chiral Resolution

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 3-nitroacetophenone. The chemoselective reduction of the keto group in the presence of a nitro group can be achieved using various reducing agents.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent selectively reduces the ketone to a secondary alcohol without affecting the nitro group.

Experimental Protocol: Reduction of 3-Nitroacetophenone with Sodium Borohydride

-

Dissolution: Dissolve 3-nitroacetophenone in a suitable alcoholic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by column chromatography.

Enantioselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure forms of this compound is crucial for its use in the synthesis of chiral drugs. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric Synthesis:

Enantioselective reduction of 3-nitroacetophenone can be accomplished using chiral catalysts.[7] Transition metal complexes, such as those of ruthenium with chiral ligands like BINAP, are effective for asymmetric hydrogenation.[7] Biocatalytic reductions using enzymes or whole-cell systems also offer a green and highly selective alternative.

Chiral Resolution:

Several methods are employed for the separation of the enantiomers of this compound:

-

Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

-

Diastereomeric Salt Formation: The racemic alcohol can be derivatized with a chiral acid to form diastereomeric esters. These diastereomers possess different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those from Daicel (e.g., CHIRALPAK®, CHIRALCEL®), are widely used for this purpose.[8][9]

Experimental Protocol: Chiral HPLC Separation (General Approach)

-

Column Selection: Choose a suitable chiral stationary phase, such as a Daicel CHIRALPAK® or CHIRALCEL® column.

-

Mobile Phase Screening: Screen a variety of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[10]

-

Optimization: Adjust the ratio of the mobile phase components, flow rate, and column temperature to achieve optimal resolution between the enantiomeric peaks.

-

Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

The logical workflow for developing a chiral separation method is outlined in the diagram below.

Caption: Logical workflow for developing a chiral HPLC separation method.

Biological Relevance and Applications

While there is limited information on the direct biological activity of this compound, its significance lies in its role as a key precursor and impurity in the synthesis of pharmaceuticals.

Impurity in Rivastigmine

This compound has been identified as an impurity in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[11][] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy, necessitating their identification, characterization, and control.

Precursor for Pharmacologically Active Molecules

The stereoisomers of this compound are valuable chiral building blocks in organic synthesis. The functional groups present—a secondary alcohol, a nitro group, and a chiral center—allow for a variety of chemical transformations to produce more complex, optically active molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.

While this compound itself is not the direct precursor to Rivastigmine, the analogous compound, 1-(3-methoxyphenyl)ethanol, is a key intermediate. The synthetic strategies and chiral resolution techniques developed for this compound are often applicable to these structurally similar compounds.

The mechanism of action of Rivastigmine involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain.[11][] Although no direct activity of this compound on these enzymes has been reported, the potential for structurally related nitrophenyl compounds to exhibit biological activity, including effects on the nervous system, is an area of ongoing research.[13][14]

The following diagram illustrates the established signaling pathway of Rivastigmine, for which this compound is a known impurity.

Caption: Simplified signaling pathway illustrating the mechanism of action of Rivastigmine.

Conclusion

This compound is a valuable chiral building block in organic synthesis. While its direct biological activity is not well-documented, its importance as a synthetic intermediate and a known impurity in the pharmaceutical agent Rivastigmine underscores the need for robust methods for its synthesis, purification, and characterization. Further research into the potential biological effects of this and related nitrophenyl compounds may reveal novel pharmacological activities. The methodologies for enantioselective synthesis and chiral resolution discussed herein are critical for ensuring the stereochemical purity of pharmaceuticals derived from such chiral precursors.

References

- 1. (S)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. rsc.org [rsc.org]

- 7. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 8. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 9. chiraltech.com [chiraltech.com]

- 10. chiraltech.com [chiraltech.com]

- 11. veeprho.com [veeprho.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 1-(3-Nitrophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-(3-Nitrophenyl)ethanol, a key intermediate in various synthetic applications. The information is compiled from publicly available Material Safety Data Sheets (MSDS) to ensure research and development activities are conducted with the utmost safety. While extensive qualitative safety data is available, it is important to note that quantitative toxicological data, such as LD50 and LC50 values, are not readily found in the public domain.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for the safe handling, storage, and use of this compound in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point | 281.3 °C at 760 mmHg | [2] |

| Density | 1.263 g/cm³ | [2] |

| Flash Point | 124.2 °C | [2] |

| Solubility | No data available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The GHS classification and corresponding hazard statements are detailed below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1] | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation.[1] |

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.[1] It is crucial to have this information readily accessible in any laboratory where this chemical is handled.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound. The following table outlines the recommended practices and the necessary personal protective equipment (PPE).

| Aspect | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[1][3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological and safety data cited in the available MSDS are not provided in the source documents. The hazard classifications and precautionary statements are based on standardized criteria and data from similar chemical structures. For specific experimental procedures related to the synthesis or use of this compound, researchers should consult relevant chemical literature and conduct their own risk assessments. One available resource mentions a synthetic procedure involving the reduction of 3-nitroacetophenone with sodium borohydride (B1222165) in methanol.[3]

Visualizing Safety Workflows

To aid in the practical application of this safety information, the following diagrams, generated using Graphviz, illustrate the logical workflows for hazard identification and emergency response.

References

A Technical Guide to 1-(3-Nitrophenyl)ethanol for Researchers and Drug Development Professionals

Introduction: 1-(3-Nitrophenyl)ethanol is a key chiral building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring a secondary alcohol and a nitro-substituted aromatic ring, provides two reactive sites for further chemical transformations. The presence of a chiral center makes it a valuable intermediate for the asymmetric synthesis of complex, optically active molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, synthesis, chiral resolution, and applications in drug discovery and development.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound in both its racemic form and as individual enantiomers. The availability, purity, and quantity can vary between suppliers. Below is a summary of offerings from several prominent commercial sources.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 5400-78-2 | ≥97% | 5g, 10g, 25g, 100g |

| (R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | ≥98% | Custom synthesis | |

| (S)-1-(3-Nitrophenyl)ethanol | 103966-65-0 | ≥98% | Custom synthesis | |

| AK Scientific | This compound | 5400-78-2 | 98% (GC) | 1g, 5g, 10g, 25g |

| Biosynth | (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | N/A | 25g, 50g, 100g |

| Santa Cruz Biotechnology | This compound | 5400-78-2 | N/A | Inquire |

| Opulent Pharma | This compound | 5400-78-2 | In Stock | Inquire |

| BenchChem | (R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | ≥95% | Inquire |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 3-nitroacetophenone. The choice of reducing agent is crucial to selectively reduce the ketone functionality without affecting the nitro group.

Experimental Protocol: Reduction of 3-Nitroacetophenone with Sodium Borohydride (B1222165)

This protocol describes a straightforward and widely used method for the synthesis of racemic this compound.

Materials:

-

3-nitroacetophenone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Dissolve 3-nitroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add deionized water and extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis workflow for this compound.

Chiral Resolution of this compound

The separation of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers is crucial for its application in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general methodology for the analytical-scale chiral separation. The specific conditions may need to be optimized for the particular CSP and HPLC system used.

Materials and Equipment:

-

Racemic this compound

-

HPLC-grade hexane (B92381)

-

HPLC-grade isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Prepare the mobile phase, which is typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:IPA.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

-

Record the chromatogram. The two enantiomers should elute as separate peaks.

-

Optimize the separation by adjusting the mobile phase composition (i.e., the percentage of the alcohol modifier) to achieve baseline resolution between the two enantiomer peaks. Increasing the alcohol content generally decreases retention times.

Workflow for chiral HPLC separation.

Application in Drug Discovery and Development

Chiral alcohols, such as the enantiomers of this compound, are valuable intermediates in the synthesis of more complex chiral molecules, including APIs.[1][2] The stereochemistry of a drug is critical as different enantiomers can exhibit different pharmacological and toxicological profiles.[3][4]

While this compound itself is not known to have biological activity or to be directly involved in signaling pathways, its enantiomers serve as precursors for the synthesis of compounds that may target a wide range of biological receptors and enzymes. The nitro group can be readily reduced to an amine, which can then be further functionalized, and the hydroxyl group allows for the introduction of various substituents through esterification, etherification, or other reactions.

The general role of a chiral intermediate like this compound in the drug development pipeline is illustrated in the logical diagram below. It highlights its position as a key building block in the synthesis of new chemical entities (NCEs) that are then evaluated for their biological activity.

Logical relationship of a chiral intermediate in drug development.

This compound is a readily accessible and versatile chiral building block with significant applications in pharmaceutical research and development. Its commercial availability, straightforward synthesis, and the established methods for its chiral resolution make it an attractive starting material for the synthesis of enantiomerically pure drug candidates. For researchers and drug development professionals, a thorough understanding of the properties and handling of this intermediate is essential for its effective utilization in the creation of novel therapeutics.

References

- 1. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

The Pivotal Role of 1-(3-Nitrophenyl)ethanol as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral secondary alcohols are fundamental components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Among these, 1-(3-nitrophenyl)ethanol stands out as a particularly valuable chiral building block. Its bifunctional nature, possessing both a reactive secondary alcohol and a versatile nitroaromatic ring, offers a powerful handle for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a focus on practical experimental details and its role in the development of bioactive molecules.

Physicochemical Properties

This compound is a chiral alcohol with the following key properties:

| Property | Value |

| CAS Number | 76116-24-0 ((R)-enantiomer)[1][2] |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1] |

| Appearance | Varies (can be an oil or solid) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Enantioselective Synthesis: A Comparative Overview

The primary route to enantiomerically enriched this compound is the asymmetric reduction of its prochiral precursor, 3-nitroacetophenone. Several methods have been developed to achieve high enantioselectivity and yield.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a highly efficient method for the synthesis of chiral alcohols. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are particularly effective for the reduction of aromatic ketones.

Table 1: Asymmetric Hydrogenation of 3-Nitroacetophenone Analogues

| Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | e.e. (%) |

| Ru(OAc)₂((S)-BINAP) | Methyl 3-oxobutanoate | Methanol | 100 | 25 | >99 | 99 (R) |

| RuCl₂((S)-BINAP) | 2,4,6-Trimethylacetophenone | Methanol | 100 | 25 | 95 | 95 (S) |

| RuCl₂((R)-tol-BINAP) | Acetophenone | Methanol | 30 | 30 | 100 | 80 (R) |

Note: Data for 3-nitroacetophenone is not directly available in the searched literature; however, the data for analogous aromatic ketones demonstrates the general efficacy of this method.

Asymmetric Reduction with Chiral Oxazaborolidine Catalysts

The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a powerful and predictable method for the enantioselective reduction of prochiral ketones with borane (B79455) reagents.

Table 2: Enantioselective Reduction of Aromatic Ketones using a Chiral Oxazaborolidine Catalyst

| Substrate | Chiral Auxiliary | Hydride Source | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| Acetophenone | (1S,2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium (B224687) borohydride (B1222165)/MeI | THF | 25 | 89 | 91 (S) |

| 4-Chloroacetophenone | (1S,2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride/MeI | THF | 25 | 90 | 93 (S) |

| 4-Methoxyacetophenone | (1S,2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride/MeI | THF | 25 | 88 | 90 (S) |

Note: This table is based on data for analogous ketones, illustrating the expected high yield and enantioselectivity for the reduction of 3-nitroacetophenone under similar conditions.

Kinetic Resolution of Racemic this compound

An alternative approach to obtaining enantiomerically pure this compound is through the kinetic resolution of the racemate. Lipase-catalyzed acylation is a widely used and highly effective method for this purpose.

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase (B570770) B (CALB) is a robust and highly enantioselective biocatalyst for the resolution of secondary alcohols.[3][4] It selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols

| Substrate | Lipase | Acylating Agent | Solvent | Conversion (%) | e.e. (alcohol) (%) | e.e. (ester) (%) |

| 1-Phenylethanol | Candida antarctica lipase B | Vinyl acetate (B1210297) | Toluene | ~50 | >99 | >99 |

| 1-(4-Chlorophenyl)ethanol | Candida antarctica lipase B | Vinyl acetate | Hexane | ~50 | >99 | >99 |

| 1-(4-Methoxyphenyl)ethanol | Candida antarctica lipase B | Vinyl acetate | Heptane | ~50 | >99 | >99 |

Note: This table demonstrates the high efficiency of CALB in resolving aromatic secondary alcohols, which is indicative of the expected outcome for the resolution of this compound.

Experimental Protocols

Asymmetric Reduction of 3-Nitroacetophenone using a Chiral Oxazaborolidine Catalyst

Materials:

-

3-Nitroacetophenone

-

(1S,2R)-(-)-cis-1-amino-2-indanol (or other suitable chiral amino alcohol)

-

Tetrabutylammonium borohydride

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the chiral amino alcohol (0.1 eq.) in anhydrous THF at room temperature under an inert atmosphere, add tetrabutylammonium borohydride (1.0 eq.) and methyl iodide (1.0 eq.).

-

Stir the mixture for 30 minutes to allow for the in-situ formation of the chiral oxazaborolidine catalyst.

-

Cool the reaction mixture to 0°C and add a solution of 3-nitroacetophenone (1.0 eq.) in anhydrous THF dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is between 5 and 6.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)

-

Molecular sieves (optional)

Procedure:

-

To a flask containing racemic this compound (1.0 eq.) and the chosen anhydrous organic solvent, add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

-

Add vinyl acetate (0.5-0.6 eq.) as the acylating agent.

-

Seal the flask and shake it at a constant temperature (e.g., 30-40°C).

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-1-(3-nitrophenyl)ethanol from the acylated (R)-1-(3-nitrophenyl)acetate by column chromatography.

-

The enantiomerically enriched (R)-1-(3-nitrophenyl)ethanol can be obtained by hydrolysis of the corresponding acetate.

Chiral HPLC Analysis of this compound Enantiomers

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

-

A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar column, is recommended.[5]

Mobile Phase:

-

A mixture of a non-polar alkane (e.g., n-hexane or iso-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A common starting mobile phase is 90:10 (v/v) n-hexane:isopropanol.[6]

Flow Rate:

-

A typical flow rate for a 4.6 mm i.d. analytical column is 1.0 mL/min.

Detection:

-

UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm).

Procedure:

-

Prepare a dilute solution of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the chosen mobile phase under isocratic conditions.

-

The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Application in Drug Development: The Case of Rivastigmine

While this compound itself is primarily a building block, its structural motif is found in various biologically active molecules. A prominent example is Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Although Rivastigmine contains a 3-hydroxyphenyl group instead of a 3-nitrophenyl group, the synthesis of its chiral side chain is conceptually analogous to the chemistry of this compound.

The synthesis of the key chiral intermediate for Rivastigmine, (S)-3-[1-(dimethylamino)ethyl]phenol, often involves the resolution of a racemic precursor or an asymmetric synthesis to establish the stereocenter. This highlights the importance of chiral building blocks like this compound in accessing enantiomerically pure active pharmaceutical ingredients.

Signaling Pathway of Rivastigmine

Rivastigmine's primary mechanism of action is the inhibition of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132): acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, Rivastigmine increases the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.

Caption: Mechanism of action of Rivastigmine.

Experimental Workflow for Synthesis and Analysis

The overall process of synthesizing and analyzing enantiomerically enriched this compound can be summarized in the following workflow:

Caption: Workflow for synthesis and analysis.

Conclusion

This compound is a versatile and highly valuable chiral building block in organic synthesis. Its accessibility through efficient asymmetric reduction or kinetic resolution methods, coupled with the reactivity of both its hydroxyl and nitro functionalities, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important chiral synthon in their synthetic endeavors. The continued development of new catalytic systems and biocatalytic methods will undoubtedly further expand the utility of this compound in the creation of novel and impactful chemical entities.

References

- 1. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]

- 2. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]

- 4. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ct-k.com [ct-k.com]

Reactivity of the Nitro Group in 1-(3-Nitrophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 1-(3-nitrophenyl)ethanol, a versatile intermediate in organic synthesis. The document details the principal chemical transformations, with a focus on reduction methodologies, and explores other potential reactions. Experimental protocols, quantitative data, and reaction pathway visualizations are included to support research and development activities.

Introduction: Chemical Profile of this compound

This compound is a nitroaromatic compound featuring a secondary alcohol. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring and serves as a key functional handle for synthetic modifications. Its structure allows for a range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Core Reactivity: Reduction of the Nitro Group

The most prominent and widely utilized reaction of the nitro group in this compound is its reduction to the corresponding amine, yielding 1-(3-aminophenyl)ethanol (B1666771). This transformation is a critical step in the synthesis of various biologically active molecules. Several methods have been established for this reduction, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes. The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol (B145695) (or Methanol), Hydrogen gas (H₂).

-

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but typically ranges from 1 to 10 mol% relative to the substrate.

-

The reaction vessel is then purged with an inert gas (e.g., nitrogen or argon) before being placed under a hydrogen atmosphere (typically a balloon or a hydrogenation apparatus).

-

The mixture is stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-(3-aminophenyl)ethanol, which can be further purified by recrystallization or column chromatography.

-

Metal-Mediated Reductions

The reduction of the nitro group can also be achieved using various metals in acidic or neutral media. Stannous chloride (SnCl₂) and iron (Fe) are commonly employed for this purpose.

Experimental Protocol: Reduction with Stannous Chloride (SnCl₂)

-

Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate (B1210297), Sodium bicarbonate solution.

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add an excess of stannous chloride dihydrate to the solution (typically 3-5 equivalents).

-

The reaction mixture is stirred, and gentle heating may be applied to accelerate the reaction.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and a saturated solution of sodium bicarbonate is carefully added to neutralize the acid and precipitate tin salts.

-

The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(3-aminophenyl)ethanol.[1]

-

Hydride Reductions

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitro group, they are generally less selective and can also reduce other functional groups. Sodium borohydride (B1222165) (NaBH₄) is typically used for the selective reduction of ketones and aldehydes and does not readily reduce nitro groups under standard conditions. However, its reactivity can be enhanced with certain additives. For the synthesis of this compound from 3-nitroacetophenone, NaBH₄ is a common reagent for the selective reduction of the ketone without affecting the nitro group.[2][3]

Quantitative Data on Reduction Reactions

The following table summarizes typical yields for the reduction of this compound to 1-(3-aminophenyl)ethanol using different methods.

| Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| H₂ / Pd/C | Ethanol | Room Temp. | 2-6 h | >95 | General Knowledge |

| SnCl₂·2H₂O | Ethanol | Reflux | 1-3 h | 80-95 | [1] |

| Fe / NH₄Cl | Ethanol/Water | Reflux | 2-4 h | 85-95 | General Knowledge |

Other Reactivities of the Nitro Group

While reduction to the amine is the most common transformation, the electron-withdrawing nature of the nitro group opens up other avenues of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group.[4][5] In the case of this compound, the nitro group is in the meta position relative to the ethanol substituent, which is not a typical leaving group. However, if a good leaving group (e.g., a halide) were present at the ortho or para position, the nitro group would facilitate its displacement by a nucleophile. While direct SNAr on this compound is not commonly reported, this reactivity is a key consideration for substituted derivatives.

Further Transformations of the Amino Group

The product of the nitro group reduction, 1-(3-aminophenyl)ethanol, is a versatile intermediate for further functionalization. The primary amino group can undergo a variety of reactions, significantly expanding the synthetic utility of the original molecule.

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via the Sandmeyer reaction.[6][7][8]

Reaction Pathway:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively.

Visualizations

Workflow for the Reduction of this compound

Caption: Experimental workflow for the reduction of this compound.

Signaling Pathway of Synthetic Transformations

Caption: Key synthetic transformations starting from this compound.

Conclusion

The nitro group in this compound is a highly reactive and synthetically valuable functional group. Its predominant reactivity lies in its facile reduction to a primary amine, which can be achieved through various high-yielding methods. This transformation opens up a plethora of subsequent reactions, most notably the diazotization followed by Sandmeyer reactions, allowing for the introduction of a wide array of substituents on the aromatic ring. While direct nucleophilic aromatic substitution on this compound is not a primary reaction pathway due to the meta-positioning of the nitro group, its activating influence is a key consideration in appropriately substituted derivatives. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for the effective utilization of this compound in organic synthesis.

References

- 1. scispace.com [scispace.com]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. Synthesis routes of (R)-1-(3-nitrophenyl)ethanol [benchchem.com]

- 4. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]